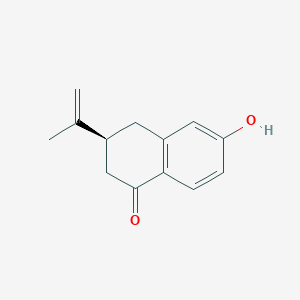![molecular formula C13H22O3 B13790250 (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one](/img/structure/B13790250.png)
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[45]decan-7-one is a complex organic compound characterized by its unique spirocyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one typically involves the condensation of specific ketones and aldehydes under controlled conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the spirocyclic structure. The reaction conditions, such as temperature and solvent, are optimized to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product.
化学反応の分析
Types of Reactions
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction typically produces alcohols.
科学的研究の応用
Chemistry
In chemistry, (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
The compound has potential applications in biology, particularly in the development of new pharmaceuticals. Its stability and reactivity make it a suitable candidate for drug design and development.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases and conditions.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用機序
The mechanism of action of (5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- 2,2,6,6-tetramethyl-1,3-dioxaspiro[4.5]decan-7-one
- 2,2,6,6,8,8-hexamethyl-1,3-dioxaspiro[4.5]decan-7-one
Uniqueness
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one is unique due to its specific spirocyclic structure and the presence of five methyl groups. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications.
特性
分子式 |
C13H22O3 |
|---|---|
分子量 |
226.31 g/mol |
IUPAC名 |
(5S)-2,2,6,6,8-pentamethyl-1,3-dioxaspiro[4.5]decan-7-one |
InChI |
InChI=1S/C13H22O3/c1-9-6-7-13(11(2,3)10(9)14)8-15-12(4,5)16-13/h9H,6-8H2,1-5H3/t9?,13-/m1/s1 |
InChIキー |
GQDGYIPJMKFXRF-WCRCJTMVSA-N |
異性体SMILES |
CC1CC[C@@]2(COC(O2)(C)C)C(C1=O)(C)C |
正規SMILES |
CC1CCC2(COC(O2)(C)C)C(C1=O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


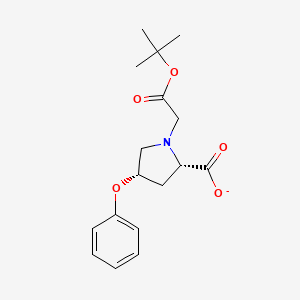
![Methanol, [(4-methylphenyl)imino]bis-(9CI)](/img/structure/B13790182.png)
![6-chloro-4,10-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaene](/img/structure/B13790186.png)

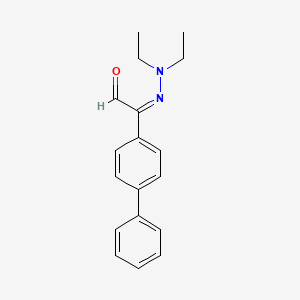
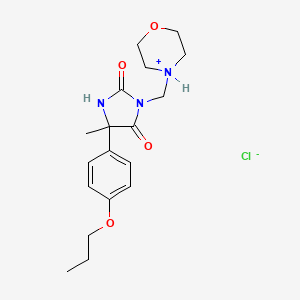
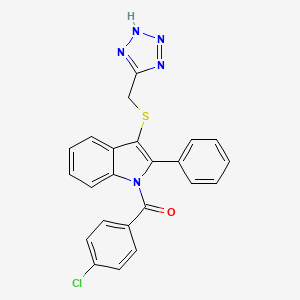
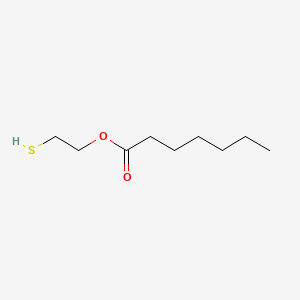
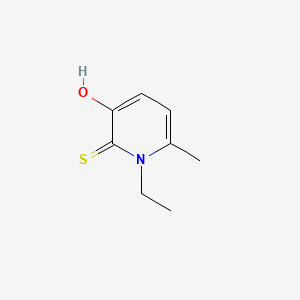
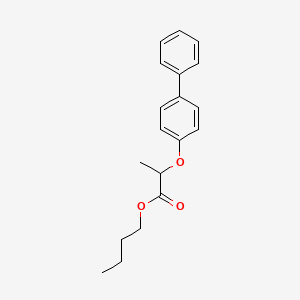
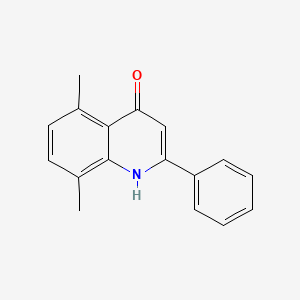

![(4S,4aR,8aR)-2,2-dimethyl-4-propan-2-yl-4,4a,5,7,8,8a-hexahydrothiopyrano[4,3-d][1,3]dioxine](/img/structure/B13790246.png)
